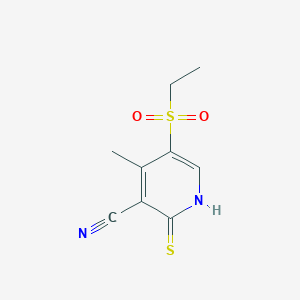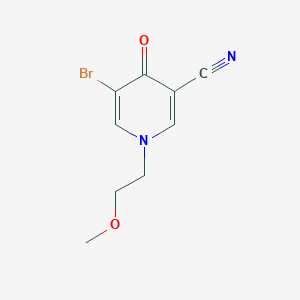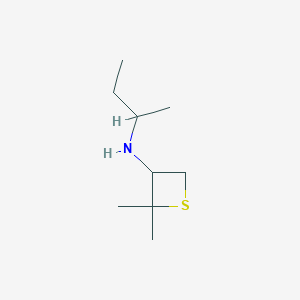
N-(sec-Butyl)-2,2-dimethylthietan-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(sec-Butyl)-2,2-dimethylthietan-3-amine is an organic compound that belongs to the class of thietanes, which are four-membered sulfur-containing heterocycles. The presence of the sec-butyl group and the dimethyl substitution on the thietane ring makes this compound unique in its structural and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(sec-Butyl)-2,2-dimethylthietan-3-amine can be achieved through several methods. One common approach involves the reaction of sec-butylamine with 2,2-dimethylthietane-3-one under acidic conditions. The reaction typically requires a catalyst such as hydrochloric acid and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the product. The final compound is then purified through distillation or recrystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions
N-(sec-Butyl)-2,2-dimethylthietan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where nucleophiles such as alkyl halides can replace the hydrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary amines.
Substitution: N-alkylated or N-acylated derivatives.
Aplicaciones Científicas De Investigación
N-(sec-Butyl)-2,2-dimethylthietan-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-(sec-Butyl)-2,2-dimethylthietan-3-amine involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
N-(sec-Butyl)-2,2-dimethylthietan-3-amine: Unique due to its specific substitution pattern on the thietane ring.
N-(sec-Butyl)-2,2-dimethylthietan-2-amine: Similar structure but with a different substitution position.
N-(sec-Butyl)-2,2-dimethylthiirane-3-amine: Contains a three-membered sulfur ring instead of a four-membered thietane ring.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex molecules and the development of novel therapeutic agents.
Propiedades
Fórmula molecular |
C9H19NS |
|---|---|
Peso molecular |
173.32 g/mol |
Nombre IUPAC |
N-butan-2-yl-2,2-dimethylthietan-3-amine |
InChI |
InChI=1S/C9H19NS/c1-5-7(2)10-8-6-11-9(8,3)4/h7-8,10H,5-6H2,1-4H3 |
Clave InChI |
MNTCWFXMSKSZKY-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)NC1CSC1(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-Isopropylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B13004820.png)
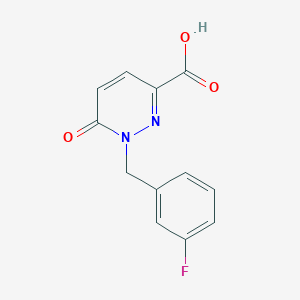
![3-(2,4-dioxo-1H-pyrrolo[2,1-f][1,2,4]triazin-3-yl)propanoic acid](/img/structure/B13004840.png)
![2-Methylpyrazolo[1,5-a]pyrimidine-5-carboxylicacid](/img/structure/B13004842.png)
![7-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide](/img/structure/B13004849.png)
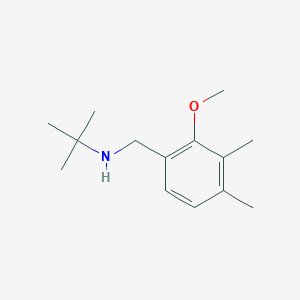
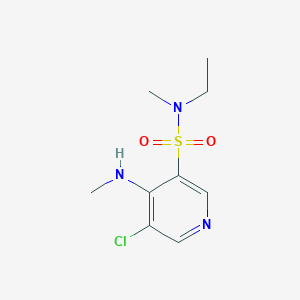
![2-hydrazinyl-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B13004869.png)
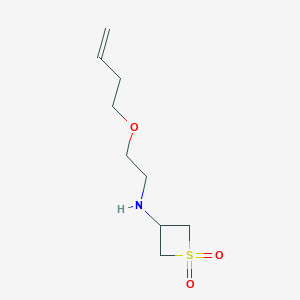

![7-(1-Methoxyethyl)-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one](/img/structure/B13004883.png)
